Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
CAS No.: 923812-53-7
Cat. No.: VC4228677
Molecular Formula: C20H22FN3O3S
Molecular Weight: 403.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923812-53-7 |
|---|---|
| Molecular Formula | C20H22FN3O3S |
| Molecular Weight | 403.47 |
| IUPAC Name | methyl 2-butylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C20H22FN3O3S/c1-4-5-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(2)22-17)19(26)27-3/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25) |
| Standard InChI Key | YVQKEBBOGRZQPO-UHFFFAOYSA-N |
| SMILES | CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₂₀H₂₂FN₃O₃S, with a molecular weight of 403.47 g/mol. Key structural features include:
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A pyrido[2,3-d]pyrimidine scaffold fused with a tetrahydropyridine ring.
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A 4-fluorophenyl group at position 5, enhancing lipophilicity and target binding.
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A butylthio (-S-C₄H₉) moiety at position 2, contributing to sulfur-mediated interactions.
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A methyl ester at position 6, critical for solubility and metabolic stability.
Table 1: Molecular and Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 923812-53-7 |
| Molecular Formula | C₂₀H₂₂FN₃O₃S |
| Molecular Weight | 403.47 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The 4-fluorophenyl group enhances aromatic stacking in hydrophobic pockets of biological targets, while the butylthio chain improves membrane permeability .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Cyclocondensation: Reaction of 2-aminonicotinonitrile with β-keto esters to form the pyrido[2,3-d]pyrimidine core .
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Functionalization: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling, followed by thioether formation using butylthiol.
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Esterification: Methylation of the carboxylic acid intermediate using methyl iodide.
Key reaction conditions include anhydrous solvents (e.g., DMF or THF), palladium catalysts for cross-coupling, and controlled temperatures (60–90°C) to optimize yields .
Reactivity Profile
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Nucleophilic Substitution: The butylthio group undergoes displacement with amines or alcohols under basic conditions.
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Oxidation: The sulfur atom can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties.
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Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid in vivo, influencing pharmacokinetics .
Mechanism of Action in Cancer
Kinase Inhibition
The compound inhibits multiple kinase pathways central to cancer progression:
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Cyclin-Dependent Kinases (CDK4/6): Disrupts cell cycle progression by blocking retinoblastoma protein phosphorylation, inducing G1 arrest .
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PI3K/Akt/mTOR Pathway: Suppresses survival signals and angiogenesis, sensitizing cells to apoptosis .
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BCR-ABL Tyrosine Kinase: Targets chronic myeloid leukemia by inhibiting aberrant kinase activity .
Apoptosis Induction
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Upregulation of Pro-Apoptotic Proteins: Increases Bax and p53 levels while downregulating anti-apoptotic Bcl-2 .
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Caspase Activation: Activates caspase-3, executing programmed cell death in prostate (PC-3) and breast (MCF-7) cancer cells .
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 | 6.6 | Doxorubicin (6.8) |
| PC-3 | 5.47 | Doxorubicin (6.9) |
| HepG2 | 0.3 | Doxorubicin (0.6) |
Data adapted from in vitro studies .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships (SAR)
| Substituent | Effect on Potency |
|---|---|
| 4-Fluorophenyl | ↑ Kinase inhibition |
| Butylthio | ↑ Membrane permeability |
| Methyl Ester | ↑ Metabolic stability |
Removal of the 4-fluorophenyl group reduces CDK4/6 inhibition by 70%, highlighting its critical role .
Future Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics in animal models.
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Combination Therapies: Pair with immune checkpoint inhibitors to enhance antitumor responses.
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Structural Optimization: Develop prodrugs to improve oral bioavailability.
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